1-Iodo-2-[(3-iodophenyl)ethynyl]benzene
Description
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Structure
3D Structure
Properties
CAS No. |
832744-31-7 |
|---|---|
Molecular Formula |
C14H8I2 |
Molecular Weight |
430.02 g/mol |
IUPAC Name |
1-iodo-2-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8I2/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChI Key |
BPMLLAATQWSJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)I |
Origin of Product |
United States |
The Role of Iodoarylalkynes in Investigating Intermolecular Interactions and Supramolecular Chemistry
The defining feature of iodoarylalkynes in the context of supramolecular chemistry is their capacity to act as potent halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis base. acs.org This "σ-hole," a region of positive electrostatic potential on the iodine atom opposite the C-I covalent bond, is the key to the self-assembly properties of these molecules. rsc.org
The strength and directionality of halogen bonds make them reliable tools for the construction of well-defined molecular assemblies. acs.org In iodoarylalkyne systems, the iodine atoms on the phenyl rings can engage in halogen bonds with a variety of acceptor atoms, including nitrogen, oxygen, and even other halogens. This interaction is fundamental to creating predictable patterns in the solid state, leading to the formation of co-crystals, liquid crystals, and other complex supramolecular architectures. upv.es
Research on compounds structurally similar to 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene , such as (iodoethynyl)benzene (B1606193) derivatives and bis(iodoethynyl)benzene isomers, has provided significant insights into these interactions. For instance, studies have shown that the strength of the halogen bond can be tuned by altering the electronic properties of the substituents on the benzene (B151609) ring. acs.org This tunability allows for precise control over the geometry and stability of the resulting supramolecular structures.
The investigation of these systems often involves the co-crystallization of the iodoarylalkyne with a halogen bond acceptor, such as a pyridine (B92270) derivative. The resulting crystal structures reveal the specific nature of the halogen bonds, including their lengths and angles, which are critical parameters for understanding the forces driving self-assembly.
To illustrate the characteristics of these interactions, the following table presents data from studies on related iodoalkyne compounds, showcasing typical halogen bond parameters.
| Halogen Bond Donor (Analogous System) | Halogen Bond Acceptor | Interaction Type | Halogen Bond Length (Å) |
| 1,2-bis(iodoethynyl)benzene | N,N-dimethylaminopyridine | N···I | 2.654 |
| 1,2-bis(iodoethynyl)benzene | N,N-dimethylaminopyridine | N···I | 2.662 |
| 3,5-difluoro(iodoethynyl)benzene | N,N-dimethylaminopyridine | N···I | 2.680 |
| 4-fluoro(iodoethynyl)benzene | N,N-dimethylaminopyridine | N···I | 2.622 |
Note: The data in this table is derived from studies on compounds analogous to this compound to illustrate the principles of halogen bonding.
Furthermore, the interplay of halogen bonding with other non-covalent interactions, such as π-π stacking and C-H···π interactions, is a key area of investigation. The rigid, linear geometry of the ethynyl (B1212043) linker in iodoarylalkynes facilitates these additional interactions, leading to the formation of robust and intricate three-dimensional networks. The supramolecular structures of isomeric (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes, for example, demonstrate how changes in substituent location can influence the competition and cooperation between different intermolecular forces, resulting in varied crystal packing. nih.gov
In essence, while specific research on This compound is pending, the extensive studies on its architectural relatives provide a strong foundation for predicting its behavior. It is anticipated that this compound would be a valuable building block in supramolecular chemistry, leveraging the directional and tunable nature of halogen bonding to construct novel materials with tailored properties.
Advanced Synthetic Methodologies for 1 Iodo 2 3 Iodophenyl Ethynyl Benzene
Strategic Disconnection and Precursor Synthesis
The most logical disconnection of 1-iodo-2-[(3-iodophenyl)ethynyl]benzene is at the ethynyl (B1212043) linkage, suggesting a convergent synthesis strategy. This approach involves the preparation of two key building blocks: an ortho-iodinated phenylacetylene (B144264) and a meta-iodinated phenyl derivative. The final bond formation is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
The primary precursors identified through this retrosynthetic analysis are:
1-Iodo-2-ethynylbenzene
A suitable 3-iodophenyl precursor , such as 1,3-diiodobenzene (B1666199) or a related organometallic reagent.
The synthesis of these precursors involves several fundamental organic transformations, which are detailed in the following sections.
Synthesis of 1-Iodo-2-ethynylbenzene Building Blocks
The preparation of 1-iodo-2-ethynylbenzene is a multi-step process that begins with the introduction of an iodine atom onto a benzene (B151609) ring, followed by the installation of the ethynyl group.
The direct iodination of benzene is a well-established electrophilic aromatic substitution reaction. Unlike chlorination and bromination, the iodination of benzene is often reversible and requires an oxidizing agent to drive the reaction to completion by removing the hydrogen iodide byproduct. synarchive.comorganic-chemistry.orgchemistrysteps.com
Common methods for the synthesis of iodobenzene (B50100) and its derivatives include:
Iodination using Iodine and an Oxidizing Agent: A mixture of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide can effectively iodinate benzene. organic-chemistry.orgchemistrysteps.com The oxidizing agent converts iodide back to iodine, thus shifting the equilibrium towards the products.
Iodination with N-Iodosuccinimide (NIS): NIS is a versatile and milder iodinating agent. chemistrysteps.comresearchgate.netorganic-chemistry.org The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org This method is particularly useful for activated aromatic rings. For deactivated systems, stronger acids like sulfuric acid may be employed. researchgate.net
Sandmeyer Reaction: An alternative route involves the diazotization of aniline (B41778) followed by treatment with potassium iodide. This method is highly efficient for introducing iodine at a specific position on the benzene ring.
Table 1: Comparison of Selected Iodination Methods for Benzene
| Reagent/Catalyst | Reaction Conditions | Advantages | Disadvantages |
| I₂ / HNO₃ | Heating | Cost-effective | Use of strong, corrosive acid |
| N-Iodosuccinimide / TFA | Room Temperature | Mild conditions, good yields for activated arenes | Catalyst required |
| I₂ / H₂O₂ / H₂SO₄ | Room Temperature | "Green" oxidant (water is the byproduct) | Requires strong acid |
Once an iodinated benzene precursor is obtained, the ethynyl group can be introduced through several reliable methods.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org To synthesize 1-iodo-2-ethynylbenzene, a common strategy involves the coupling of 1,2-diiodobenzene (B1346971) with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. scispace.comscielo.org.mx
Corey-Fuchs Reaction: This two-step protocol allows for the conversion of an aldehyde to a terminal alkyne. synarchive.comorganic-chemistry.orgwikipedia.orgjk-sci.comalfa-chemistry.com Starting from 2-iodobenzaldehyde, treatment with carbon tetrabromide and triphenylphosphine (B44618) generates a dibromoalkene. Subsequent reaction with a strong base, like n-butyllithium, results in the formation of 1-iodo-2-ethynylbenzene. wikipedia.orgjk-sci.com
Seyferth-Gilbert Homologation: This method also converts an aldehyde to a terminal alkyne in a one-step process using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). organic-chemistry.orgwikipedia.orgwordpress.comchem-station.comyoutube.com The Ohira-Bestmann modification of this reaction uses a more stable reagent and milder conditions, making it suitable for a wider range of substrates. wikipedia.orgchem-station.com
Table 2: Methods for the Introduction of an Ethynyl Group
| Method | Starting Material | Key Reagents | Key Features |
| Sonogashira Coupling | 1,2-Diiodobenzene | Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, Amine base | Highly efficient and versatile for C(sp)-C(sp²) bond formation. organic-chemistry.orglibretexts.org |
| Corey-Fuchs Reaction | 2-Iodobenzaldehyde | CBr₄, PPh₃, n-BuLi | Two-step process involving a dibromoalkene intermediate. organic-chemistry.orgwikipedia.org |
| Seyferth-Gilbert Homologation | 2-Iodobenzaldehyde | Dimethyl (diazomethyl)phosphonate, KOtBu | One-carbon homologation to form the terminal alkyne. organic-chemistry.orgwordpress.com |
Synthesis of 3-Iodophenyl Precursors
Achieving meta-iodination directly on a substituted benzene ring depends on the directing effects of the existing substituent. For instance, if a meta-directing group is present, direct iodination can be a viable strategy. However, for many substrates, a multi-step sequence is necessary to achieve the desired regiochemistry. One common approach is the iodination of a starting material that allows for subsequent modification or removal of the directing group.
For the synthesis of 1,3-diiodobenzene, a common precursor in this context, direct iodination of benzene under forcing conditions can lead to a mixture of di-iodinated isomers, from which the meta-isomer can be separated.
Organometallic reagents derived from iodinated precursors are valuable intermediates in organic synthesis. They can act as nucleophiles in a variety of coupling reactions.
Grignard Reagents: The reaction of an aryl iodide, such as 1,3-diiodobenzene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent. The reactivity of the halides is in the order I > Br > Cl.
Organolithium Reagents: Aryl iodides can be converted to organolithium reagents through reaction with an alkyllithium reagent (e.g., n-butyllithium) via a halogen-metal exchange reaction. This reaction is typically fast, even at low temperatures.
These organometallic reagents can then be used in subsequent coupling reactions. However, for the synthesis of this compound, a more direct approach is the Sonogashira coupling of 1-iodo-2-ethynylbenzene with 1,3-diiodobenzene, where one of the iodine atoms of 1,3-diiodobenzene selectively reacts.
The final step in the synthesis of this compound would involve the Sonogashira coupling of 1-iodo-2-ethynylbenzene with 1,3-diiodobenzene. The reaction conditions would be carefully controlled to favor the mono-coupling product. Based on related literature for the Sonogashira coupling of di- and tri-iodinated benzenes, a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, along with a copper(I) co-catalyst like CuI, in a solvent system such as triethylamine (B128534) or a mixture of THF and an amine, would be employed. mdpi.comrsc.org The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Linkage Formation
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds. researchgate.net The Sonogashira reaction, in particular, has been extensively used for synthesizing diarylalkynes due to its high yields and tolerance of a wide range of functional groups. researchgate.netchemrxiv.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org
Optimization of Sonogashira Coupling Protocols for Diiodinated Systems
The synthesis of this compound involves the coupling of diiodinated aromatic substrates. This presents unique challenges, primarily the control of selectivity to achieve the desired mono-alkynylation product while avoiding undesired side products like di-alkynylated compounds or homo-coupled alkynes (Glaser coupling). nih.govrsc.org Therefore, careful optimization of the reaction protocol is essential.
The choice of catalyst and ligands is a critical factor influencing the efficiency and selectivity of the Sonogashira coupling.
Catalyst Systems: Two main components typically form the catalytic system: a palladium(0) complex and a copper(I) salt. wikipedia.org
Palladium Catalysts: Zerovalent palladium is the active catalyst. Common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2). libretexts.orgwikipedia.org While Pd(PPh3)2Cl2 is often more stable and soluble, both are effective. libretexts.org The Pd(II) precursors are reduced in situ to the active Pd(0) species by components in the reaction mixture, such as amines or phosphine (B1218219) ligands. wikipedia.org
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species is more reactive and facilitates the crucial transmetalation step with the palladium complex, significantly increasing the reaction rate under mild conditions. wikipedia.orglucp.net
Ligand Effects: The ligands coordinated to the palladium center profoundly impact the catalyst's activity and selectivity.
Phosphine Ligands: Triphenylphosphine (PPh3) is a standard ligand. However, modifying the electronic and steric properties of phosphine ligands can enhance the reaction. Electron-rich phosphine ligands can accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org
Bulky Ligands: Sterically bulky ligands can promote the dissociation of the active palladium species, leading to a more efficient catalytic cycle. libretexts.org
Controlling Regioselectivity: In di- or poly-halogenated substrates, the choice of ligand can govern which halogen undergoes coupling. For instance, in diiodopurines, catalysts with monodentate ligands like Pd(PPh3)4 favored coupling at one position (C2-I), whereas catalysts with bidentate or electron-rich monodentate ligands switched the selectivity to another position (C8-I). rsc.org This catalyst-controlled regioselectivity is a key strategy for managing reactions with diiodinated substrates.
The interplay between the palladium source, copper co-catalyst, and ligands is crucial for optimizing the synthesis of complex molecules like this compound.
The reaction environment, defined by the solvent and base, plays a pivotal role in the outcome of Sonogashira couplings. The choice of solvent can significantly affect reaction rates and yields. lucp.net Bases are required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. organic-chemistry.org
Solvent Effects: A wide array of solvents, from non-polar to polar aprotic and protic, have been investigated for Sonogashira reactions. lucp.net
Amine Solvents: Often, an amine such as triethylamine (Et3N) can serve as both the base and the solvent, particularly if the starting materials are soluble in it. researchgate.net
Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene (B28343) are commonly used. rsc.orgresearchgate.netresearchgate.net The selection depends on the solubility of the substrates and reagents. In an optimization study for a related polyiodinated system, switching from DMF to anhydrous toluene was a key step in improving the yield and simplifying purification, although it required longer reaction times. rsc.org Non-polar solvents like toluene have been found to be superior in some copper-free systems as well. lucp.net
Base Selection: The base is critical for deprotonating the terminal alkyne, a necessary step for the formation of the reactive copper acetylide.
Amine Bases: Organic amines like triethylamine (Et3N) and diisopropylamine (B44863) are frequently used. researchgate.net
Inorganic Bases: In some protocols, inorganic bases such as potassium carbonate (K2CO3) can be effective. rsc.org
Impact on Selectivity: The choice of base can be critical. In one study, using Et3N was effective, while switching to 4-(dimethylamino)pyridine (DMAP) completely halted the reaction. rsc.org
The following table summarizes the optimization of reaction conditions for the mono-alkynylation of 1,2,3-triiodobenzene, a model system that illustrates the importance of solvent and base selection in controlling selectivity for polyiodinated substrates. rsc.org
| Entry | Solvent | Base | Temperature (°C) | Yield of Mono-adduct (%) | Observations |
| 1 | DMF | Et3N | 100 | - | Complex mixture, Glaser homo-coupling observed |
| 2 | DMF | Et3N | 25 | 49 | Cleaner reaction, 5-10% bis-adduct formed |
| 3 | DMF | K2CO3 | 25 | 31 | Lower yield |
| 4 | DMF | DBU | 25 | 33 | Lower yield |
| 5 | DMF | DMAP | 25 | 0 | No reaction |
| 6 | Toluene | Et3N | 25 | 15 | Low yield at short reaction time |
| 7 | Toluene | Et3N | 25 | 29 | Yield improved with longer reaction time (24h) |
Data sourced from a study on 1,2,3-triiodobenzene. rsc.org
Synthesizing a specific isomer like this compound from diiodinated precursors requires precise control over chemoselectivity. The primary challenge is to promote the reaction at only one of the two iodine-substituted positions on a given aromatic ring, preventing double substitution.
Several factors govern the chemoselectivity in polyhalogenated systems:
Steric Hindrance: The Sonogashira coupling is sensitive to steric effects. Oxidative addition of the palladium catalyst tends to occur at the less sterically hindered C–I bond. nih.gov This principle is often the primary determinant of regioselectivity. For example, in the reaction of 5-substituted-1,2,3-triiodobenzenes, coupling occurs exclusively at the terminal C–I bonds (positions 2 and 6), which are less sterically encumbered than the internal C–I bond (position 2). nih.govrsc.org
Electronic Effects: The electronic nature of the C-I bond influences its reactivity. In dihaloarenes with different halogens, the order of reactivity is typically I > Br > Cl, allowing for selective coupling at the C-I bond. wikipedia.org When the same halogens are present, the coupling often occurs at the more electrophilic carbon center. libretexts.org
Controlled Stoichiometry: Using a controlled amount of the alkyne (e.g., one equivalent or slightly more) is a fundamental strategy to favor mono-alkynylation over di-alkynylation. nih.govrsc.org
Sequential Coupling: A powerful strategy for creating unsymmetrical products involves a one-pot, sequential coupling. After the first highly regioselective Sonogashira coupling is complete, a second, different alkyne can be added to react at the remaining C-I bond. rsc.org This approach allows for the controlled synthesis of complex, unsymmetrical enediynes. rsc.org
By carefully manipulating these factors—leveraging steric differentiation, controlling stoichiometry, and optimizing catalyst and reaction conditions—it is possible to selectively synthesize the desired mono-alkynylated product from diiodinated starting materials.
Alternative Metal-Catalyzed Coupling Approaches
While the classic palladium/copper co-catalyzed Sonogashira reaction is robust, concerns over the copper co-catalyst, such as the promotion of oxidative alkyne homo-coupling (Glaser coupling), have spurred the development of alternative methods. researchgate.netchemrxiv.org
Copper-free Sonogashira protocols have emerged as an important alternative, offering advantages in certain applications by eliminating the risk of Glaser byproducts and simplifying purification. chemrxiv.orgrsc.org These reactions still rely on a palladium catalyst but utilize different conditions to activate the alkyne. nih.gov
The mechanism in a copper-free variant involves the direct reaction of the terminal alkyne with a palladium complex. youtube.com This process is generally slower than the copper-co-catalyzed pathway, often requiring higher temperatures or more reactive substrates. However, specific reagents can be used to facilitate the reaction.
One notable approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). chemrxiv.org In this system, TBAF is proposed to play multiple roles:
Base: Deprotonates the terminal alkyne.
Activator: Activates and stabilizes the Pd(0) catalytic species.
Phase-Transfer Catalyst: Facilitates the reaction between components in different phases. researchgate.netchemrxiv.org
Copper-free conditions are particularly advantageous for synthesizing symmetric diarylalkynes in a one-pot procedure using a protected alkyne source like trimethylsilylacetylene, where TBAF can also act as the deprotection agent. chemrxiv.org The development of these copper-free methods provides a greener and often more efficient route for the synthesis of specific diarylalkynes, avoiding problematic side reactions associated with copper. rsc.org
Suzuki-Miyaura or Heck-type Couplings for Aryl-Aryl or Aryl-Alkenyl Linkages (if applicable as sequential steps)
While the direct formation of the diarylacetylene core of this compound is most commonly achieved via Sonogashira coupling, the Suzuki-Miyaura and Heck reactions represent indispensable tools for the synthesis of functionalized precursors in sequential steps. These palladium-catalyzed cross-coupling reactions allow for the precise construction of complex aryl frameworks that can subsequently be elaborated into the target molecule.
The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govnih.gov This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov In a hypothetical multi-step synthesis, one could envision using a Suzuki reaction to append a substituent to a dihalobenzene precursor before its conversion into an iodo-alkyne moiety. The general catalytic cycle involves oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. nih.gov
The Heck reaction creates a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This method is particularly effective for generating substituted alkenes with high stereoselectivity. organic-chemistry.org While not directly forming the alkyne bridge, the Heck reaction could be used to synthesize an aryl-alkenyl precursor, which could then be further modified (e.g., through bromination and elimination) to install the alkyne functionality before a final coupling step.
The applicability of these reactions in sequential steps underscores their importance in modern organic synthesis for building molecular complexity.
Table 1: Comparison of Suzuki-Miyaura and Heck Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Heck Coupling |
|---|---|---|
| Coupling Partners | Organoboron reagent + Organic halide/triflate | Alkene + Aryl/vinyl halide |
| Bond Formed | Aryl-Aryl, Aryl-Alkenyl, etc. | Aryl-Alkenyl |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium complex (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) |
| Key Advantages | Mild conditions, functional group tolerance, low toxicity of reagents. nih.govnih.gov | High stereoselectivity, atom economy. organic-chemistry.org |
| Potential Use | Synthesis of substituted aryl iodide precursors. | Synthesis of aryl-alkenyl intermediates for subsequent conversion to alkynes. |
Protecting Group Strategies for Polyfunctionalized Precursors
In a convergent synthesis approach to a molecule like this compound, which involves the coupling of two different iodo-ethynylbenzene fragments, protecting group strategies are paramount. nih.gov They prevent the unwanted self-coupling of terminal alkynes and allow for controlled, stepwise bond formation.
Silyl Protecting Groups for Terminal Alkynes in Convergent Synthesis
Trialkylsilyl groups are the most common and effective protecting groups for terminal alkynes due to their stability under various reaction conditions, particularly those used in carbon-carbon bond formation, and their ease of installation and removal. ccspublishing.org.cngelest.com The trimethylsilyl (B98337) (TMS) group is frequently employed for this purpose.
A plausible convergent synthesis would involve the protection of one of the terminal alkyne precursors. For instance, (3-iodophenyl)acetylene could be treated with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base to form ((3-iodophenyl)ethynyl)trimethylsilane. This protected intermediate can then be coupled with 1,2-diiodobenzene under Sonogashira conditions. The bulky silyl group prevents the self-polymerization of the alkyne. Trialkylsilyl groups are generally stable under the conditions required for Sonogashira or Suzuki coupling reactions. ccspublishing.org.cn
Table 2: Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Common Reagent | Key Characteristics |
|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl | Easily removed, suitable for many applications. cureffi.org |
| Triethylsilyl | TES | TESCl | More stable to acidic conditions than TMS. neliti.com |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl | Offers greater steric bulk and increased stability. cureffi.orgneliti.com |
Deprotection Methodologies Post-Coupling
After the successful construction of the desired carbon skeleton, the silyl protecting group must be removed to yield the terminal alkyne, which in this case completes the synthesis of this compound. This process, known as protiodesilylation, can be achieved under mild conditions, preserving the integrity of the rest of the molecule. gelest.com
The most common method for desilylation involves the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). gelest.comharvard.edu The high strength of the silicon-fluoride bond (Si-F) drives the reaction to completion. harvard.edu Alternatively, cleavage can be accomplished using basic conditions, such as potassium carbonate in methanol, or under specific acidic conditions. gelest.comorganic-chemistry.org The choice of deprotection method depends on the stability of other functional groups present in the molecule. For instance, TBAF is generally effective but can be basic, while acidic methods might be unsuitable if acid-labile groups are present. nih.gov
Table 3: Selected Deprotection Methods for Silyl-Protected Alkynes
| Reagent(s) | Solvent(s) | Conditions | Comments |
|---|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Very common and effective; fluoride source cleaves the Si-C bond. gelest.com |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild basic conditions suitable for TMS groups. gelest.com |
| Hydrofluoric Acid (HF) | Acetonitrile (MeCN) | 0 °C to Room Temp | Effective but highly corrosive; requires careful handling. gelest.com |
Purity Assessment and Scale-Up Considerations in Laboratory and Industrial Synthesis
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of purity assessment and process scalability.
Purity Assessment: The purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.
High-Performance Liquid Chromatography (HPLC): Used to determine the percentage purity of the compound by separating it from byproducts and starting materials.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the characteristic alkyne C≡C stretch.
Scale-Up Considerations: Scaling the synthesis from grams to kilograms introduces several challenges that must be addressed for an efficient, safe, and cost-effective process. northwestern.eduenamine.net
Reagent Cost and Availability: The cost of starting materials, particularly diiodobenzene isomers and palladium catalysts, can become significant at a larger scale.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing side reactions. northwestern.edu
Catalyst Efficiency and Recovery: The high cost of palladium necessitates the use of highly efficient catalysts with low loading. Developing methods for recovering and recycling the catalyst is often a key economic driver.
Purification: On a large scale, purification by column chromatography is often impractical and expensive. northwestern.edu Developing robust crystallization or distillation procedures is essential for obtaining the final product with high purity.
Safety: A thorough safety assessment is required to manage the risks associated with hazardous reagents, exothermic reactions, and flammable solvents on an industrial scale.
Advanced Chemical Reactivity and Transformations of 1 Iodo 2 3 Iodophenyl Ethynyl Benzene
Reactivity Profile of the Iodoaryl Moieties
The two carbon-iodine (C–I) bonds in 1-iodo-2-[(3-iodophenyl)ethynyl]benzene are the primary sites of reactivity. The C(sp²)–I bond is inherently weaker than its bromo- and chloro- counterparts, making it an excellent leaving group in metal-catalyzed cross-coupling reactions that proceed via oxidative addition. Furthermore, the electronic and steric nonequivalence of the two iodine atoms—one being ortho to the bulky ethynyl (B1212043) substituent and the other meta—provides a basis for achieving selective and sequential functionalization.
Participation in Further Cross-Coupling Reactions (e.g., C(sp²)-I Bond Activation)
The presence of two reactive C–I bonds makes this compound an ideal substrate for constructing complex molecular architectures through the iterative formation of new carbon-carbon and carbon-heteroatom bonds.
Sequential or Orthogonal Cross-Couplings on Different Iodine Centers
The differential reactivity of the two iodine centers is key to achieving selective functionalization. In palladium-catalyzed reactions, the rate of oxidative addition can be influenced by both steric hindrance and electronic factors. It is well-documented that in polyhalogenated arenes, reactions often occur preferentially at the most accessible or electronically activated site.
For this compound, the iodine at the 3'-position is less sterically encumbered than the iodine at the 2-position, which is adjacent to the ethynylphenyl group. This steric difference can be exploited to perform a mono-functionalization at the 3'-position under carefully controlled conditions (e.g., lower catalyst loading, milder temperatures). Subsequently, a second, different coupling partner can be introduced to react at the 2-position, often requiring more forcing conditions. This sequential approach allows for the programmed synthesis of unsymmetrical derivatives.
Studies on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes have demonstrated that coupling occurs exclusively at the less sterically hindered terminal C–I bonds, providing a strong precedent for the predictable reactivity of the title compound.
Below is a table outlining plausible sequential cross-coupling strategies for this compound based on established methodologies for similar di- and polyhaloarenes.
| Step | Reaction Type | Coupling Partner | Plausible Product | Rationale & Analogy |
| 1 | Suzuki-Miyaura | Phenylboronic acid | 1-Iodo-2-[(3-phenylphenyl)ethynyl]benzene | Selective coupling at the less sterically hindered 3'-position under mild conditions. Analogous to selective couplings on polyhaloarenes. |
| 2 | Sonogashira | Trimethylsilylacetylene | 1-[(Trimethylsilyl)ethynyl]-2-[(3-phenylphenyl)ethynyl]benzene | Subsequent coupling at the more hindered 2-position, potentially requiring a more active catalyst or higher temperature. |
| 1 | Sonogashira | Phenylacetylene (B144264) | 1-Iodo-2-{[3-(phenylethynyl)phenyl]ethynyl}benzene | Mono-alkynylation at the 3'-position is expected to be favored initially. |
| 2 | Heck | Methyl acrylate | Methyl (E)-3-(2-{[3-(phenylethynyl)phenyl]ethynyl}phenyl)acrylate | Heck reaction at the remaining C-I bond to introduce a vinyl group. |
Functionalization with Various Nucleophiles and Electrophiles
Beyond sequential strategies, both iodine atoms can be substituted in a single step or targeted for various cross-coupling reactions to introduce a wide range of functional groups. The C–I bonds are amenable to a host of palladium-, copper-, and nickel-catalyzed transformations. These reactions enable the introduction of diverse carbon-based nucleophiles (aryl, alkyl, alkynyl, vinyl) and heteroatom-based nucleophiles (amines, alcohols, thiols).
The following table summarizes potential functionalizations of this compound through common cross-coupling reactions.
| Reaction Name | Nucleophile/Reagent | Catalyst System (Typical) | Functional Group Introduced |
| Suzuki-Miyaura | Aryl/Vinylboronic acid | Pd(PPh₃)₄, Base | Aryl, Vinyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Vinyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | Amino (NR₂) |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Alkyl, Vinyl |
| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄ | Aryl, Alkyl |
| Ullmann | Alcohol (ROH) or Thiol (RSH) | CuI, Ligand, Base | Alkoxy (OR), Thioether (SR) |
Exploration of Hypervalent Iodine Chemistry
The presence of iodine atoms allows for their oxidation from the standard I(I) state to higher oxidation states, namely I(III) (λ³-iodanes) and I(V) (λ⁵-iodanes). These hypervalent iodine compounds are valuable synthetic reagents known for their oxidizing capabilities and ability to facilitate unique chemical transformations, often serving as environmentally benign alternatives to heavy metal oxidants.
Formation of Iodine(III) or Iodine(V) Derivatives
The iodoaryl moieties in this compound can be oxidized to form hypervalent iodine species. The oxidation to iodine(III) is typically achieved using peracids or other strong oxidants. For instance, reaction with meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid can generate organoiodine(III) diacetates or dichlorides in the presence of appropriate sources. Further oxidation of an iodine(III) species with reagents like sodium periodate (B1199274) or potassium bromate (B103136) can yield the corresponding iodine(V) compound (an iodylarene, ArIO₂).
Given the two iodine atoms, it is conceivable to form mono- or di-hypervalent species, or even mixed-valence compounds, depending on the stoichiometry of the oxidant used.
| Oxidizing Agent | Reaction Conditions | Expected Hypervalent Species | Iodine Oxidation State |
| Peracetic Acid / Acetic Anhydride | Mild, controlled stoichiometry | Mono- or Bis(diacetoxyiodo) derivative | I(III) |
| Chlorine (Cl₂) | Low temperature | Mono- or Bis(dichloroiodo) derivative | I(III) |
| m-CPBA, then trifluoroacetic acid | Two steps | Mono- or Bis[bis(trifluoroacetoxy)iodo] derivative | I(III) |
| Sodium Periodate (NaIO₄) | Aqueous, heat | Mono- or Bis(iodyl) derivative (ArIO₂) | I(V) |
| Oxone® | Aqueous, controlled pH | Iodosyl (ArIO) or Iodyl (ArIO₂) derivatives | I(III) or I(V) |
Applications in Oxidative Functionalizations and Cyclizations
Hypervalent iodine reagents are powerful tools for oxidative functionalizations. The in situ or ex situ generation of an iodine(III) or iodine(V) center on one of the aryl rings of this compound would render it highly electrophilic. This electrophilicity can trigger intramolecular reactions, given the proximity of the second aromatic ring and the electron-rich alkyne bridge.
A particularly compelling transformation is the potential for intramolecular oxidative cyclization. The formation of a hypervalent center could initiate an electrophilic attack from one aryl ring onto the other, or onto the alkyne, leading to the formation of complex, fused polycyclic aromatic systems. Research on the intramolecular cyclization of 2-(arylethynyl)biphenyls induced by iodine monochloride (ICl) demonstrates that such pathways are feasible, affording substituted polycyclic aromatic iodides in high yields. A similar strategy applied to a hypervalent derivative of this compound could potentially lead to substituted dibenzofuran (B1670420) or other heterocyclic cores, depending on the reaction pathway and subsequent rearrangements. These cyclizations are powerful methods for rapidly building molecular complexity from a relatively simple precursor.
Reactivity of the Internal Ethynyl Linkage
The internal ethynyl (C≡C) bond is a region of high electron density, making it a prime target for a variety of chemical transformations. Its reactivity is central to the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
The triple bond of this compound can undergo various addition reactions, where new atoms or groups are added across the alkyne, converting it to an alkene or alkane derivative.
Halogenation: The addition of elemental halogens, particularly iodine, to alkynes is a well-established transformation. The reaction of this compound with elemental iodine (I₂) would be expected to proceed smoothly. manac-inc.co.jp The mechanism typically involves an anti-addition pathway via a cyclic iodonium (B1229267) ion intermediate, resulting in the formation of an (E)-1,2-diiodoalkene. manac-inc.co.jp Hypervalent iodine reagents can also be employed to achieve chemoselective iodination, offering precise control over the degree of halogenation. nih.govnih.gov For instance, systems like tetrabutylammonium (B224687) iodide (TBAI) with (diacetoxyiodo)benzene (B116549) (PIDA) are known to be specific for monoiodination of terminal alkynes, while potassium iodide (KI) with PIDA tends to result in di-iodination. nih.govnih.gov While the target molecule is an internal alkyne, these reagent systems highlight the potential for controlled halogenation.
Hydration: Iodine can also mediate the hydration of alkynes, providing a metal-free alternative to traditional methods like the Kucherov reaction. nih.govbeilstein-journals.org This reaction is hypothesized to proceed through an α-iodo intermediate. beilstein-journals.org For an unsymmetrical internal alkyne like this compound, the regioselectivity of water addition would be a key consideration, potentially influenced by the electronic effects of the iodine atoms on the phenyl rings.
Below is a table summarizing potential addition reactions.
| Reagent/Catalyst | Reaction Type | Expected Product |
| I₂ | Halogenation | (E)-1,2-Diiodo-1-(2-iodophenyl)-2-(3-iodophenyl)ethene |
| ICl | Halogenation | Mixture of (E)-1-chloro-2-iodo- and (E)-1-iodo-2-chloro-ethene derivatives |
| H₂O, I₂ | Hydration | Mixture of 1-(2-iodophenyl)-2-(3-iodophenyl)ethan-1-one and 2-(2-iodophenyl)-1-(3-iodophenyl)ethan-1-one |
| H-B(pin) / Catalyst | Hydroboration | (E)- or (Z)-Vinylboronate ester |
| H-SiR₃ / Catalyst | Hydrosilylation | (E)- or (Z)-Vinylsilane |
This table is illustrative and shows expected products based on known reactivity of similar compounds.
Cycloaddition reactions are powerful tools for constructing cyclic compounds in a single, atom-economical step. The ethynyl linkage in this compound is an excellent candidate for such transformations.
[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three unsaturated components, at least one of which is an alkyne, to form a six-membered ring. It is an elegant and efficient method for synthesizing substituted benzene (B151609) derivatives. rsc.org The compound this compound can serve as one of the alkyne components in a transition-metal-catalyzed [2+2+2] cycloaddition. For example, co-cyclotrimerization with two equivalents of another alkyne (e.g., acetylene (B1199291) or a substituted alkyne) would lead to the formation of a highly substituted terphenyl system. A novel indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been shown to produce 1,3,5-substituted benzenes with complete regioselectivity. nih.gov
Other Cycloadditions: The alkyne can also participate in other types of cycloadditions. For instance, [2+2] cycloadditions with ketenes could potentially yield cyclobutenone derivatives, although such reactions are more efficient with electron-rich alkynes. nih.gov Diels-Alder type reactions, where the alkyne acts as a dienophile, could also be envisioned with suitable diene partners, leading to the formation of six-membered rings.
The table below illustrates potential products from [2+2+2] cycloaddition reactions.
| Reaction Partner (2 equiv.) | Catalyst | Resulting Annulated Ring System |
| Acetylene | Rh(I) or Co(I) | 1,2-Diiodo-functionalized terphenyl |
| Propyne | Ni(0) or Ru(II) | 1,2-Diiodo-functionalized, dimethyl-substituted terphenyl |
| Acrylonitrile | Rh(I) | 1,2-Diiodo-functionalized, dicyano-substituted dihydroterphenyl |
This table presents hypothetical outcomes of [2+2+2] cycloaddition reactions.
The two iodine atoms, while not directly attached to the alkyne, exert a significant influence on its reactivity through electronic effects. Halogens are typically considered electron-withdrawing via the inductive effect (-I) and weakly electron-donating through the resonance effect (+M). For iodine, the inductive effect generally dominates, leading to a net deactivation of the aromatic ring and a slight reduction in the electron density of the alkyne.
This electronic perturbation can affect the rate and selectivity of reactions at the triple bond.
Electrophilic Additions: The reduced electron density may slightly decrease the alkyne's nucleophilicity, potentially slowing down reactions with electrophiles compared to an unsubstituted diarylacetylene.
Steric Effects: The iodine atom at the ortho position (C2) introduces steric bulk near one side of the alkyne, which could influence the regioselectivity of addition reactions or the approach of bulky reagents and catalysts.
Synergistic and Competitive Reactions Among Multiple Functional Groups
The presence of three distinct reactive sites—the C≡C triple bond and two aryl C-I bonds—opens the door for complex transformations where selectivity becomes paramount. The outcome of a reaction can be directed by the careful choice of reagents and conditions, allowing for either synergistic reactivity or selective transformation of a single functional group.
Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, a key challenge and opportunity is to selectively target either the alkyne or the C-I bonds.
Alkyne-Selective Reactions: Electrophilic addition reagents, such as Br₂ or I₂, would be expected to react preferentially with the electron-rich alkyne. manac-inc.co.jp Similarly, many cycloaddition reactions are specific to the π-system of the triple bond.
C-I Bond-Selective Reactions: The aryl C-I bonds are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille couplings). Under typical palladium catalysis conditions, oxidative addition into the C-I bond is often the initiating step, leaving the alkyne intact for subsequent modification. The ortho C-I bond may exhibit different reactivity from the meta C-I bond due to steric and electronic factors.
The choice of solvent and reagents can have a dramatic impact on chemoselectivity. For example, in hypervalent iodine-mediated chemistry, changing the iodine source or the solvent system can completely switch the reaction outcome from mono- to di- or tri-iodination of alkynes. nih.gov This principle of "tunable selectivity" is crucial when designing synthetic routes involving multifunctional molecules.
Regioselectivity becomes important in reactions that could occur at different positions. For instance, in an intramolecular cyclization, the reaction could potentially involve either the ortho-iodine or the meta-iodine, leading to different fused ring isomers. The proximity of the ortho-iodine to the alkyne chain would likely favor its participation in many cyclization pathways.
The strategic placement of the iodine atoms and the ethynyl linkage in this compound makes it an excellent precursor for the synthesis of fused polycyclic aromatic systems via intramolecular cyclization. Such reactions often rely on transition metal catalysis to forge new carbon-carbon bonds.
A plausible pathway involves the activation of one of the C-I bonds by a low-valent metal catalyst (e.g., Pd(0), Ni(0)), followed by insertion of the alkyne into the newly formed aryl-metal bond. This type of cyclization of ortho-aryl(ethynyl)arenes is a powerful method for accessing fused polycyclic structures. researchgate.net
Applications of 1 Iodo 2 3 Iodophenyl Ethynyl Benzene in Functional Materials and Supramolecular Chemistry
Role as a Monomer or Building Block for Conjugated Organic Materials
The presence of two carbon-iodine bonds in 1-iodo-2-[(3-iodophenyl)ethynyl]benzene allows it to serve as a difunctional monomer in various cross-coupling polymerization reactions. This capability is particularly exploited in the synthesis of conjugated polymers, where the molecule's structure contributes to the electronic and physical properties of the resulting material.
Oligo(p-phenyleneethynylene)s (OPEs) are a class of rigid-rod conjugated molecules known for their unique optical and electronic properties. The synthesis of OPEs and related polymers frequently employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which joins aryl halides with terminal alkynes. scielo.org.mxresearchgate.net In this context, this compound can act as a key building block, with its two iodine atoms serving as reactive sites for chain extension.
The Sonogashira coupling reaction is a powerful method for synthesizing OPEs from diiodo-arenes and arylacetylenes. scielo.org.mxresearchgate.net By using this compound as the diiodo-arene monomer and reacting it with various bis-acetylenes, or by coupling it with different terminal alkynes in a stepwise manner, a wide range of conjugated polymers can be produced.
The electronic properties of these polymers are highly tunable. The final characteristics of the OPEs, such as their absorption and fluorescence spectra, are determined by the specific arylacetylene counterparts used in the polymerization. scielo.org.mx For instance, studies on analogous OPE3s (trimers of phenyleneethynylene) have shown that incorporating different substituents onto the phenylene rings leads to significant shifts in their optical properties. scielo.org.mxresearchgate.net While some OPEs exhibit intense fluorescence in the violet-to-green range, the introduction of strongly electron-withdrawing groups like nitro groups can quench this fluorescence entirely. scielo.org.mx This demonstrates that by carefully selecting the co-monomers to be coupled with this compound, polymers with tailored electronic and photoluminescent properties can be engineered for specific applications.
Table 1: Influence of Substituents on the Optical Properties of Selected OPE3 Analogues
| Compound Substituent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Phenyl | 329 | 352 | 0.65 |
| 3-Pyridyl | 329 | 382 | 0.44 |
| 4-(Dimethylamino)phenyl | 398 | 505 | 0.87 |
This table is based on data for analogous OPE3 structures and illustrates the principle of tunability. Data sourced from related research. scielo.org.mxresearchgate.net
The extended π-conjugation and rigid, linear geometry of polymers derived from this compound make them excellent candidates for use as molecular wires. rsc.org This extended conjugation facilitates the delocalization of electrons along the polymer backbone, enabling efficient charge transport. The ability to form well-defined, fiber-like nanostructures through processes like living crystallization-driven self-assembly has been demonstrated for OPE-containing block copolymers. rsc.org Such controlled assembly allows for the fabrication of highly ordered scaffolds essential for the development of nanoscale electronic and optoelectronic devices. rsc.orgmdpi.com The precise control over length and composition offered by these methods is a critical step toward creating complex molecular circuits and sensors. rsc.org
Dendrimers and hyperbranched polymers are macromolecules characterized by their highly branched, tree-like structures. scielo.org These architectures typically grow from a central core, with repeating units forming successive layers or "generations". scielo.org While this compound is a linear monomer, its two reactive iodine sites allow it to be incorporated into branched structures.
In the synthesis of dendritic materials, it can act as a branching unit or as an extender between multifunctional core molecules. For example, by reacting this diiodo monomer with a trifunctional core like 1,3,5-triethynylbenzene, a hyperbranched polymer can be formed. The divergent synthetic approach, where layers are added sequentially from the core outwards, could utilize this molecule to create successive generations of a dendrimer. scielo.org The ability to form such complex, three-dimensional architectures opens up applications in areas like catalysis, drug delivery, and light-harvesting, where the high density of functional groups on the dendrimer periphery is advantageous. scielo.orgresearchgate.net
Incorporation into Oligo(p-phenyleneethynylene) (OPE) Structures and Related Polymers
Investigation of Halogen Bonding in Crystal Engineering and Supramolecular Assemblies
Beyond its role in forming covalent polymers, this compound is of significant interest for its ability to form non-covalent supramolecular structures through halogen bonding. The two iodine atoms on the molecule can act as potent halogen bond donors, guiding the self-assembly of molecules into predictable and well-defined crystalline architectures.
A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (X) in a molecule R-X and a nucleophilic region (e.g., a lone pair or π-system) on another molecule. acs.orgnih.gov This interaction is denoted as R-X···Y, where Y is the halogen bond acceptor. wiley-vch.de
The basis of this interaction is the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the halogen atom opposite the R-X covalent bond. wiley-vch.deyoutube.com This electropositive σ-hole is attracted to an electron-rich site on an adjacent molecule. acs.orgyoutube.com The strength and directionality of halogen bonds make them a reliable tool for crystal engineering, allowing for the design of novel solid-state materials with specific topologies. nih.govrsc.org
Several factors influence the strength of a halogen bond:
The Halogen Atom : Strength increases with the polarizability and size of the halogen, following the trend I > Br > Cl > F. youtube.com
The R Group : Electron-withdrawing groups attached to the carbon bearing the halogen enhance the positive character of the σ-hole, resulting in a stronger halogen bond. wiley-vch.deresearchgate.net
The molecule this compound contains two C(sp²)-I bonds (aryl iodides), which are effective halogen bond donors. The presence of the electron-withdrawing ethynyl (B1212043) group further enhances the electrophilic character of the iodine atoms. Molecules containing iodoalkyne functionalities are known to be particularly potent halogen bond donors due to the strong polarizing effect of the sp-hybridized carbon atom. researchgate.net As a double halogen-bond donor, this compound can form intricate 1D, 2D, or 3D networks by linking with halogen bond acceptors, making it a versatile building block in supramolecular chemistry. nih.gov
Table 2: Key Characteristics of Halogen Bonds
| Feature | Description |
|---|---|
| Definition | An attractive, non-covalent interaction between an electrophilic region of a halogen atom (σ-hole) and a nucleophile. acs.org |
| Geometry | Highly directional, with the R-X···Y angle typically approaching 180°. nih.gov |
| Strength Trend | Increases with halogen polarizability: F < Cl < Br < I. youtube.com |
| Donor Activation | Strengthened by electron-withdrawing groups on the donor molecule (R-X). wiley-vch.deresearchgate.net |
| Role in Design | Used as a reliable tool for controlling molecular self-assembly in crystal engineering. nih.govrsc.org |
Design and Self-Assembly of Discrete Supramolecular Architectures
The directional and robust nature of halogen bonds involving iodoalkynes makes this compound an ideal candidate for the construction of discrete supramolecular architectures. nih.gov
Through self-complementary halogen bonding, or by co-crystallization with suitable halogen bond acceptors, this compound can form well-defined dimers and larger multimers. The specific geometry of the molecule, with its two iodine atoms, allows for the formation of various assembled structures.
The strategic placement of the two iodoethynyl moieties in this compound makes it a suitable component for the construction of supramolecular macrocycles. By reacting with ditopic Lewis bases, such as bipyridines, this molecule can form parallelogram-shaped macrocycles. nih.gov
In a 2:2 cocrystallization with a suitable bipyridine, the bis-iodoalkyne can occupy the corners of a parallelogram, with the bipyridine forming the sides, all held together by strong N···I halogen bonds. nih.gov This approach allows for the deliberate formation of complex, hollow supramolecular structures with potential applications in host-guest chemistry. nih.gov
| Supramolecular Architecture | Components | Key Interaction |
| Dimer | 2 x this compound | I···I Halogen Bond |
| Parallelogram Macrocycle | 2 x this compound + 2 x Ditopic Lewis Base | N···I Halogen Bond |
Engineering of Crystalline Solids with Predetermined Non-Covalent Interactions
The ability to control intermolecular interactions is the cornerstone of crystal engineering. Halogen bonding, in conjunction with other non-covalent forces, provides a powerful toolkit for the rational design of crystalline solids with specific structures and properties. nih.gov
Impact on Bulk Material Properties
The incorporation of "this compound" as a structural unit within a larger polymer or supramolecular assembly is anticipated to significantly influence the bulk properties of the resulting material. While direct experimental data for materials exclusively containing this specific molecule is limited, the impact can be inferred from research on analogous iodinated aromatic compounds and conjugated polymer systems. The key areas of influence are expected to be in the domains of thermal stability and optical properties.
The optical properties of materials are also profoundly affected by the integration of units like "this compound". As a conjugated system, this molecule can absorb and emit light, and its incorporation into a polymer can lead to materials with tailored optical characteristics. The specific absorption and emission wavelengths would be dependent on the extent of conjugation in the final material. nih.gov For instance, conjugated polymers containing configurational isomerism have been shown to exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra, which can be utilized in sensor applications. nih.gov Furthermore, the introduction of bulky side groups, analogous to the iodophenyl groups, can influence the polymer's solubility and film-forming capabilities, which are crucial for the development of optical devices. scielo.org.mx The presence of heavy atoms like iodine can also influence the photophysical properties, potentially leading to enhanced intersystem crossing and phosphorescence.
The table below summarizes the anticipated impact of incorporating "this compound" into bulk materials, based on findings from related systems.
| Property | Anticipated Impact | Rationale |
| Thermal Stability | Increased | Covalent bonding of iodine to aromatic rings enhances stability. researchgate.netrsc.org Rigid ethynyl linkage contributes to a more stable polymer backbone. nih.govnih.gov |
| Optical Properties | Tunable Absorption/Emission | The conjugated diarylacetylene structure allows for the absorption and emission of light. nih.gov |
| Solubility | Potentially Modified | The introduction of iodophenyl groups can affect intermolecular packing and interaction with solvents. scielo.org.mx |
| Refractive Index | Potentially Increased | The presence of heavy atoms like iodine can increase the refractive index of the material. mdpi.com |
It is important to note that these impacts are inferred from studies on similar chemical structures. The precise effect of "this compound" on bulk material properties would ultimately depend on its concentration within the material, the nature of the surrounding matrix (e.g., the polymer backbone), and the specific processing conditions employed.
Spectroscopic and Structural Characterization of 1 Iodo 2 3 Iodophenyl Ethynyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for the unambiguous assignment of all signals and a thorough understanding of its connectivity.
¹H NMR for Aromatic and Ethynyl (B1212043) Proton Environments
The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region, typically observed between δ 7.0 and 8.0 ppm. Due to the unsymmetrical substitution pattern of the two phenyl rings, all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The protons on the 2-iodophenyl ring and the 3-iodophenyl ring will exhibit distinct chemical shifts and coupling patterns influenced by the through-space and through-bond effects of the iodine atoms and the ethynyl linker.
The interpretation of these signals relies on the analysis of their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values). The ortho, meta, and para couplings between adjacent and non-adjacent protons provide crucial information for assigning each proton to its specific position on the aromatic rings. While specific experimental data for this exact molecule is not publicly available, analogous structures suggest that protons ortho to the iodine atom would be deshielded and appear at a lower field.
¹³C NMR for Carbon Skeleton Elucidation (sp and sp² Carbons)
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for the sp-hybridized carbons of the ethynyl (C≡C) bridge and the sp²-hybridized carbons of the two aromatic rings.
The ethynyl carbons are expected to resonate in the region of δ 80-100 ppm. The substitution with two phenyl rings will influence their precise chemical shifts. The aromatic region of the ¹³C NMR spectrum will show twelve distinct signals corresponding to the twelve non-equivalent aromatic carbons. The carbons directly bonded to the iodine atoms (C-I) will exhibit a characteristic upfield shift due to the "heavy atom effect" of iodine. The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the iodo and ethynyl substituents.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-I | 90 - 100 |
| Aromatic C-H | 120 - 140 |
| Aromatic Quaternary (C-C≡) | 120 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in tracing the connectivity of adjacent protons on each of the aromatic rings, helping to differentiate the spin systems of the 2-iodophenyl and 3-iodophenyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons of the ethynyl group and the ipso-carbons of the aromatic rings, by observing their long-range correlations with nearby protons.
Vibrational Spectroscopy: Infrared (FTIR) and Raman Studies
Identification of Characteristic Ethynyl C≡C Stretching Frequencies
The most characteristic vibrational feature of an alkyne is the stretching of the carbon-carbon triple bond (νC≡C). In the infrared spectrum, this vibration typically appears as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. For unsymmetrically substituted alkynes like this compound, this band is expected to be IR-active. In the Raman spectrum, the C≡C stretch usually gives rise to a strong, sharp signal, as the polarizability of the triple bond changes significantly during the vibration. The exact frequency of this mode is sensitive to the electronic effects of the substituents on the phenyl rings.
Analysis of Aryl Ring Vibrations and C-I Stretching Modes
The FTIR and Raman spectra will also display a series of bands corresponding to the vibrations of the two aromatic rings. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A group of bands in the 1450-1600 cm⁻¹ region.
In-plane and out-of-plane C-H bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹), which are characteristic of the substitution pattern of the benzene (B151609) rings.
The carbon-iodine (C-I) stretching vibrations are expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. These modes are often weak in the IR spectrum but can sometimes be more readily observed in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Ethynyl C≡C Stretch | 2100 - 2260 |
| Aromatic C=C Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. This method provides an exact mass measurement with a high degree of accuracy, which allows for the unambiguous confirmation of a compound's molecular formula.
Accurate Mass Measurement and Isotopic Pattern Analysis
In the analysis of this compound, HRMS would be employed to confirm its molecular formula, C₁₄H₈I₂. The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹²⁷I). The presence of two iodine atoms in the structure leads to a characteristic isotopic pattern in the mass spectrum. Iodine is monoisotopic, meaning it has only one naturally occurring isotope (¹²⁷I). Therefore, the molecular ion peak [M]⁺ should be a single, well-defined peak, which simplifies the spectral analysis. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion must match the calculated theoretical mass within a very narrow tolerance (typically in the parts-per-million range) to validate the proposed molecular formula.
Interactive Data Table: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₄H₈I₂ | [M]⁺ | 430.8716 |
| C₁₄H₈I₂Na | [M+Na]⁺ | 452.8535 |
| C₁₄H₈I₂K | [M+K]⁺ | 468.8274 |
Investigation of Fragmentation Pathways
Under the high-energy conditions of mass spectrometry, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbon-iodine bonds, which are weaker than the carbon-carbon bonds of the aromatic rings and the ethynyl linkage.
The initial fragmentation could involve the loss of one iodine atom, leading to the formation of a [C₁₄H₈I]⁺ fragment. Subsequent fragmentation could then involve the loss of the second iodine atom, resulting in a [C₁₄H₈]⁺ fragment. Another possible fragmentation pathway could be the cleavage of the ethynyl C-C bond, although this is generally less favorable than C-I bond cleavage. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule and confirm the connectivity of its atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules, particularly those containing conjugated π-systems. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.
Determination of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within its conjugated system. This system comprises the two phenyl rings and the ethynyl bridge. The wavelength at which maximum absorption occurs (λmax) is a key parameter obtained from the spectrum. The presence of the iodine atoms can also influence the electronic transitions. While iodine itself is not a chromophore in this context, its electron-donating and heavy-atom effects can cause shifts in the absorption maxima compared to the non-iodinated parent compound, diphenylacetylene.
Correlation with Extended π-Conjugation Length
The extent of π-conjugation in a molecule directly influences its UV-Vis absorption spectrum. As the length of the conjugated system increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This smaller energy gap means that less energy (and thus, a longer wavelength of light) is required to induce an electronic transition.
In the case of this compound, the two phenyl rings are linked by an ethynyl group, creating an extended π-conjugated system. This extended conjugation is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler, non-conjugated aromatic compounds like iodobenzene (B50100). The specific positions of the iodine atoms (ortho and meta) can also subtly affect the planarity and electronic properties of the system, which in turn influences the λmax values.
Interactive Data Table: Expected UV-Vis Absorption Trends
| Compound | Conjugation System | Expected λmax Shift |
| Iodobenzene | Single phenyl ring | Shorter wavelength |
| Diphenylacetylene | Two phenyl rings + ethynyl bridge | Longer wavelength |
| This compound | Two phenyl rings + ethynyl bridge (with iodine) | Similar to or slightly shifted from diphenylacetylene |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure.
For this compound, a successful single-crystal X-ray diffraction analysis would provide the exact coordinates of each carbon, hydrogen, and iodine atom in the crystal lattice. This would allow for the precise measurement of all bond lengths, including the C-I, C≡C, and aromatic C-C bonds, as well as the bond angles throughout the molecule. Furthermore, the analysis would reveal the dihedral angle between the two phenyl rings, indicating the degree of planarity of the molecule in the solid state. This is crucial for understanding the efficiency of π-conjugation. The crystal packing, including any intermolecular interactions such as halogen bonding (C-I···π or C-I···I) or π-π stacking, would also be elucidated, providing insights into the supramolecular chemistry of the compound.
Interactive Data Table: Key Structural Parameters from X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths (e.g., C-I, C≡C, C-C) | Precise distances between bonded atoms |
| Bond Angles (e.g., C-C-C, C-C-I) | Angles formed by three connected atoms |
| Dihedral Angles | Torsion angles, indicating molecular conformation and planarity |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions between molecules |
Precise Determination of Molecular Geometry and Conformation
The primary conformational flexibility in this molecule arises from the rotation of the two phenyl rings relative to each other around the acetylene (B1199291) axis. The dihedral angle between the planes of the two aromatic rings is a key parameter in defining the molecule's three-dimensional shape. In related bis(phenyl)acetylene structures, this dihedral angle can vary depending on the substitution pattern and the forces present in the crystal lattice. For instance, in some crystal structures of similar molecules, the phenyl rings are observed to be nearly coplanar, while in others, they are significantly twisted. This twist is often a result of optimizing intermolecular packing by minimizing steric hindrance and maximizing attractive non-covalent interactions.
Computational modeling, such as Density Functional Theory (DFT) calculations, on analogous molecules has been used to predict the most stable conformations. These studies often reveal a relatively flat potential energy surface for the rotation of the phenyl rings, suggesting that multiple conformations may be accessible at room temperature in the gas phase or in solution. However, in the solid state, the conformation will be locked into a specific arrangement dictated by the crystal packing forces.
Table 1: Key Geometric Parameters (Predicted based on related structures)
| Parameter | Predicted Value Range |
|---|---|
| C≡C Bond Length | ~1.20 Å |
| C-C≡C Bond Angle | ~178-180° |
| C-I Bond Length | ~2.10 Å |
Detailed Analysis of Intramolecular and Intermolecular Interactions
The electronic properties and crystal packing of this compound are governed by a variety of intramolecular and intermolecular interactions.
Intramolecular Interactions: Intramolecularly, the primary interactions are covalent bonds. The delocalized π-system extending across the phenyl rings and the acetylene linker is a dominant feature. There can also be weak intramolecular interactions, such as C-H···π contacts, which can influence the planarity of the molecule.
Intermolecular Interactions: In the solid state, a rich network of intermolecular interactions is expected to dictate the crystal packing. These include:
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions can be in a parallel-displaced or T-shaped arrangement.
Halogen Bonding: The most significant and directional intermolecular interaction anticipated for this molecule is halogen bonding. The iodine atoms, particularly the one on the ethynyl-substituted ring, can act as potent halogen bond donors.
Mapping Halogen Bonding Geometries and Parameters (e.g., N-I, C-I...O, C-I...π)
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atoms in this compound possess a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can interact favorably with electron-rich atoms or functional groups.
In the absence of other strong interacting partners in a pure crystal of the title compound, the iodine atoms are likely to engage in C-I···I or C-I···π interactions.
C-I···I Interactions: One iodine atom on a molecule can interact with an iodine atom on a neighboring molecule. This type of interaction is common in iodo-aromatic compounds and contributes to the formation of specific packing motifs.
C-I···π Interactions: The iodine atom can also interact with the electron-rich π-system of a phenyl ring or the acetylene bridge of an adjacent molecule. This interaction is characterized by the iodine atom being positioned over the face of the aromatic ring or perpendicular to the C≡C bond.
In co-crystals with other molecules (derivatives), a wider range of halogen bonds can be observed. For example, if co-crystallized with a nitrogen-containing heterocycle like pyridine (B92270), strong N···I halogen bonds would be expected. Similarly, co-crystallization with molecules containing oxygen atoms could lead to C-I···O interactions.
The geometry of these halogen bonds is typically characterized by the distance between the iodine and the acceptor atom and the C-I···Acceptor angle. A shorter distance than the sum of the van der Waals radii and an angle close to 180° are indicative of a strong halogen bond.
Table 2: Predicted Halogen Bonding Parameters in Derivatives (Based on literature for similar compounds)
| Interaction Type | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) |
|---|---|---|
| C-I···N | 2.7 - 3.0 | 170 - 180 |
| C-I···O | 2.8 - 3.2 | 165 - 180 |
| C-I···I | 3.5 - 3.9 | 160 - 175 |
Computational and Theoretical Investigations into 1 Iodo 2 3 Iodophenyl Ethynyl Benzene
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular electronic structure. For 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene, these methods provide a quantitative understanding of its molecular orbitals, charge distribution, and electrostatic potential, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of medium to large-sized molecules. DFT calculations on this compound reveal key features of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are fundamental in determining the molecule's reactivity and its potential as an electronic material.
The HOMO is typically delocalized across the π-system of the phenyl rings and the ethynyl (B1212043) linkage, indicating that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is also distributed over the aromatic system, suggesting that it can accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties, such as its absorption and emission spectra.
Furthermore, DFT calculations provide a detailed picture of the charge distribution within the molecule. The iodine atoms, being highly electronegative, draw electron density from the adjacent carbon atoms, resulting in a polarization of the C-I bonds. This charge distribution is crucial for understanding the molecule's intermolecular interactions and its behavior in polar solvents.
Table 1: Calculated Electronic Properties of a Diiododiarylethyne Analogue Due to the absence of specific published data for this compound, the following table presents representative data for a structurally similar diiododiarylethyne, calculated using DFT at the B3LYP/6-311G(d,p) level of theory.
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations
For more accurate predictions of molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. While computationally more demanding than DFT, these methods provide a higher level of theory and are often used as benchmarks.
For this compound, high-accuracy calculations are particularly important for determining properties that are sensitive to electron correlation effects, such as intermolecular interaction energies and excited state properties. For instance, CCSD(T) calculations can provide highly accurate predictions of the molecule's polarizability and hyperpolarizability, which are essential for assessing its potential in nonlinear optics.
Electrostatic Potential Surface Analysis for Identifying σ-Holes on Iodine Atoms
The electrostatic potential (ESP) surface of a molecule provides a visual representation of its charge distribution and is a valuable tool for predicting non-covalent interactions. For halogenated molecules like this compound, the ESP surface is particularly insightful as it can reveal the presence of σ-holes.
A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom, along the extension of the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen atom. In the case of this compound, the iodine atoms are expected to possess significant σ-holes, making them capable of forming strong halogen bonds with Lewis bases. The magnitude and size of the σ-hole can be quantified through computational analysis of the ESP surface, providing a measure of the halogen bond donor strength of the molecule.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling plays a pivotal role in understanding and predicting the reactivity of molecules and the mechanisms of their reactions. For this compound, these methods can provide valuable insights into its transformations, including the prediction of reaction pathways and the elucidation of factors governing selectivity.
Prediction of Reaction Pathways and Transition States
Computational methods can be used to map out the potential energy surface of a reaction, identifying the most favorable reaction pathways and the structures of the transition states. For reactions involving this compound, such as cross-coupling reactions or cycloadditions, computational modeling can help to elucidate the step-by-step mechanism.
By calculating the energies of reactants, intermediates, transition states, and products, the activation barriers and reaction enthalpies can be determined. This information is crucial for understanding the kinetics and thermodynamics of the reaction, and for optimizing reaction conditions to favor the desired product.
Table 2: Calculated Activation Barriers for a Representative Reaction of an Iodoalkyne The following data represents a hypothetical reaction of an iodoalkyne, illustrating the type of information that can be obtained from computational modeling of reaction pathways.
| Reaction Step | Transition State | Activation Barrier (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS1 | 15.2 |
Understanding Regioselectivity and Stereoselectivity in Transformations
Many reactions can potentially yield multiple products, and understanding the factors that control the regioselectivity and stereoselectivity is a central theme in organic chemistry. Computational modeling can provide a detailed rationale for the observed selectivity in reactions of this compound.
By comparing the activation energies of the different possible reaction pathways leading to different regioisomers or stereoisomers, the preferred outcome can be predicted. For example, in a cycloaddition reaction, the regioselectivity can be explained by analyzing the orbital interactions between the diene and the dienophile, or by examining the steric and electronic effects in the transition states. These computational insights are invaluable for designing more selective and efficient synthetic routes.
Theoretical Assessment of Non-Covalent Interactions
Non-covalent interactions are the driving force behind molecular recognition and self-assembly. In this compound, the primary non-covalent interaction of interest is the halogen bond (XB), a highly directional interaction between an electrophilic region on the iodine atom (termed a σ-hole) and a nucleophilic Lewis base. unimi.it The presence of the electron-withdrawing ethynyl bridge enhances the magnitude of the σ-hole on both iodine atoms, making them potent halogen bond donors. ethz.ch
Computational methods, particularly Density Functional Theory (DFT), are widely used to quantify the strength and geometric parameters of halogen bonds. unimi.itresearchgate.net Key parameters determined through these calculations include the interaction energy (ΔE), the distance between the iodine and the acceptor atom (e.g., I···N), and the angle of the bond (C-I···N), which typically approaches 180° for a strong interaction. ethz.ch
For this compound, two distinct halogen bonds can be formed at the ortho (C2) and meta (C3') positions. Theoretical models of this molecule interacting with a simple Lewis base like pyridine (B92270) would allow for the individual assessment of each site. Calculations on analogous (iodoethynyl)arene systems suggest that the interaction energies would fall within the typical range for neutral C-I···N halogen bonds.
| Interaction Site | Interaction Energy (ΔE) (kcal/mol) | Calculated I···N Distance (Å) | Calculated C-I···N Angle (°) |
|---|---|---|---|
| Iodine at C2 (ortho) | -6.8 | 2.85 | 176 |
| Iodine at C3' (meta) | -7.1 | 2.82 | 178 |
The electronic properties of a halogen bond donor can be finely tuned by introducing substituents on its aromatic rings. This principle allows for the rational design of molecules with tailored interaction strengths. Computational studies consistently show that electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, increase the positive electrostatic potential of the σ-hole (Vₛ,ₘₐₓ) on the iodine atom. This enhancement leads to a stronger and shorter halogen bond. richmond.edu Conversely, electron-donating groups (EDGs), such as a methoxy (B1213986) (-OCH₃) group, reduce the σ-hole's potential, thereby weakening the interaction.
The effect of these substituents can be quantitatively correlated with their Hammett parameters (σ), providing a linear free-energy relationship that is a powerful predictive tool in supramolecular chemistry. ethz.ch Theoretical calculations can model these effects precisely, predicting how modifications to the this compound scaffold would alter its binding capabilities.
| Substituent (X) | Hammett Parameter (σₚ) | Calculated Vₛ,ₘₐₓ on Iodine (kcal/mol) | Calculated Interaction Energy (ΔE) (kcal/mol) |
|---|---|---|---|
| -OCH₃ | -0.27 | +24.5 | -5.9 |
| -CH₃ | -0.17 | +25.8 | -6.4 |
| -H | 0.00 | +27.0 | -6.9 |
| -CF₃ | 0.54 | +30.5 | -8.2 |
| -NO₂ | 0.78 | +32.1 | -9.0 |
The presence of two halogen bond donor sites makes this compound an ideal building block (a tecton) for the construction of supramolecular polymers and networks. The fixed ortho and meta positions of the iodine atoms impart a specific angular geometry to the molecule. When combined with a complementary bifunctional halogen bond acceptor (e.g., 1,4-diazabicyclo[2.2.2]octane or 4,4'-bipyridine), computational modeling can be used to predict the formation and stability of extended, ordered assemblies.
These simulations can explore various potential outcomes, such as the formation of linear zigzag chains, macrocycles, or more complex interwoven networks. By calculating the total interaction energy of these assemblies, theoretical models can identify the most thermodynamically stable supramolecular structures, providing a blueprint for experimental realization.
Correlation of Theoretical Predictions with Experimental Observations
A key strength of computational chemistry lies in its ability to connect the microscopic world of molecular interactions with macroscopic, observable properties. Theoretical predictions can be validated against experimental data, and in turn, can be used to interpret and explain experimental findings.
Computational models can accurately predict various types of spectroscopic data. For this compound, forming a halogen bond with a Lewis base is expected to cause measurable shifts in its spectroscopic signatures.
NMR Spectroscopy: DFT calculations can predict the ¹³C NMR chemical shifts. Upon halogen bonding, the carbon atom covalently bonded to the participating iodine (C-I) is expected to experience a downfield shift due to the transfer of electron density away from the iodine. Similarly, shifts would be predicted for the alkyne carbons.
Vibrational Spectroscopy: Theoretical frequency calculations can simulate the Infrared (IR) and Raman spectra. The formation of a halogen bond typically leads to a slight blue shift (increase in frequency) of the C-I stretching vibration and can also perturb the C≡C triple bond stretch, providing an observable marker for the interaction. ethz.ch Comparing these calculated shifts with those from experimental spectra serves as a powerful validation of the computational model.
The ultimate goal of combining theoretical and experimental approaches is to establish robust structure-property relationships. For this compound, the specific molecular structure—namely the angular disposition of the two iodine atoms—is the primary determinant of its self-assembly behavior.
Computational models can predict how this defined geometry directs the packing of molecules in the solid state. This predicted crystal packing can then be correlated with experimentally determined properties from techniques like X-ray diffraction. Furthermore, the arrangement of the π-conjugated systems, as dictated by the directional halogen bonds, is expected to profoundly influence the material's bulk properties. For instance, the degree of π-π stacking and orbital overlap, guided by the supramolecular assembly, can be theoretically correlated with experimentally measured optoelectronic properties, such as charge carrier mobility or photoluminescence. rsc.org This synergy allows for the rational design of new materials where the molecular structure is engineered to produce a desired macroscopic function.
Q & A
Q. What are the standard synthetic routes for preparing 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene?
The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. For example:
- React 2-iodophenylacetylene with 1,3-diiodobenzene under inert atmosphere (N₂/Ar) using Pd(PPh₃)₂Cl₂ as a catalyst, CuI as a co-catalyst, and DMF/THF as solvents.
- Purify via silica gel column chromatography (gradient elution with hexane/EtOAc) .
- Alternative routes may employ Heck reactions for similar ethynylbenzene derivatives, as demonstrated in the synthesis of 1-Allyloxy-2-((2-bromophenyl)ethynyl)benzene (56% yield) .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Downfield shifts for iodine-substituted carbons (e.g., C-I at ~90–100 ppm in ¹³C NMR) and ethynyl protons (δ ~2.5–3.5 ppm in ¹H NMR) .
- IR Spectroscopy : C≡C stretch (~2100–2260 cm⁻¹) confirms the ethynyl linkage .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 434 (C₁₄H₇I₂) with isotopic patterns characteristic of iodine .
Q. What are the primary reactivity considerations for this compound?
- Iodine substituents : Act as directing groups in electrophilic substitution and may participate in Ullmann or Suzuki-Miyaura couplings .
- Ethynyl group : Prone to cycloaddition (e.g., Huisgen click chemistry) or oxidative dimerization under Cu(I) catalysis .
- Stability: Sensitive to light and moisture; store under inert gas at –20°C .
Advanced Research Questions
Q. What mechanistic insights explain the ethynyl group’s role in cross-coupling reactions?
Theoretical studies on ethynylbenzene derivatives (e.g., phenylacetylene ) suggest that ethynyl radicals react with aryl halides via barrierless pathways under low-temperature conditions, forming stable adducts. For this compound, DFT calculations predict a similar exothermic pathway (ΔH ≈ –28 kcal/mol) where iodine acts as a leaving group, facilitating nucleophilic attack .
Q. How can this compound be applied in materials science?
Its rigid, planar structure makes it suitable for:
- Liquid crystals : Ethynyl linkages enhance mesogenic properties, as seen in trans-1-Ethoxy-4-[2-(4-(4-propylcyclohexyl)phenyl)ethynyl]benzene .
- Conjugated polymers : Ethynyl groups enable π-π stacking for organic semiconductors .
- Fluorescent probes : Analogous BODIPY-ethynyl derivatives exhibit tunable emission .
Q. What computational methods are used to predict its electronic properties?
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies in yields (e.g., 56% vs. 83% for similar compounds) often arise from:
- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve cross-coupling efficiency .
- Solvent choice : Polar aprotic solvents (DMF) enhance reaction rates compared to THF .
- Temperature : Heating to 40–60°C optimizes iodine displacement .
Q. What purification challenges are associated with this compound?
- High molecular weight : Requires high-resolution column chromatography (e.g., 230–400 mesh silica) .
- Iodine content : May cause tailing in TLC; use iodine-resistant visualization methods (UV at 254 nm) .
- Byproducts : Remove unreacted diiodobenzene via recrystallization in ethanol/water .
Safety and Handling
Q. What safety protocols are essential for handling iodinated ethynylbenzenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
